4-tert-Butoxystyrene

Catalog No.
S1941351
CAS No.
95418-58-9
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butoxystyrene

CAS Number

95418-58-9

Product Name

4-tert-Butoxystyrene

IUPAC Name

1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3

InChI Key

GRFNSWBVXHLTCI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)C=C

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=C

The exact mass of the compound 4-tert-Butoxystyrene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-tert-Butoxystyrene is a functionalized styrene monomer featuring a polymerizable vinyl group and an acid-labile tert-butoxy protecting group. This structure allows it to serve as a stable precursor for producing well-defined polymers, such as poly(4-tert-butoxystyrene), which can be chemically converted into poly(4-hydroxystyrene) (PHS) post-polymerization. This two-step process is critical for applications in semiconductor manufacturing, particularly in chemically amplified photoresists, where precise control over polymer properties and solubility changes is essential for high-resolution lithography.

Direct substitution of 4-tert-Butoxystyrene with its deprotected analog, 4-hydroxystyrene, fails in many advanced synthesis routes. The acidic phenolic proton of 4-hydroxystyrene is incompatible with living anionic polymerization, a key technique for creating polymers with controlled molecular weights and narrow dispersity, which is essential for high-performance materials. Using 4-tert-Butoxystyrene circumvents this issue, allowing for the precise synthesis of poly(4-tert-butoxystyrene), which can then be deprotected to yield well-defined poly(4-hydroxystyrene). Other protected monomers, such as 4-acetoxystyrene, require different, often harsher, deprotection conditions that can be incompatible with other functional groups or lead to side reactions, making 4-tert-Butoxystyrene the specific choice for processes requiring clean, acid-catalyzed deprotection.

References

Enables Controlled Polymer Architectures via Living Anionic Polymerization

The primary procurement driver for 4-tert-Butoxystyrene is its compatibility with living anionic polymerization, a technique impossible for the unprotected analog, 4-hydroxystyrene, due to its acidic hydroxyl proton. This allows for the synthesis of poly(4-tert-butoxystyrene) and derivative block copolymers with excellent control over molecular weight and low dispersity (Đ < 1.1). In contrast, direct polymerization of 4-hydroxystyrene is not viable under these conditions, preventing the formation of well-defined polymer architectures essential for advanced materials.

Evidence DimensionSuitability for Living Anionic Polymerization
Target Compound DataFully compatible; enables synthesis of polymers with controlled molecular weight and low dispersity (Đ < 1.1).
Comparator Or Baseline4-Hydroxystyrene: Incompatible due to acidic proton which terminates the living anionic chain ends.
Quantified DifferenceQualitative but absolute: Enables a high-precision polymerization route that is inaccessible to the primary comparator.
ConditionsLiving anionic polymerization in THF at -78 °C.

This allows for the creation of well-defined homopolymers and block copolymers that are critical for high-performance photoresists and nanostructured materials.

Improved Processability and Solubility for Film Formation

The non-polar tert-butoxy group significantly enhances the solubility of the resulting polymer, poly(4-tert-butoxystyrene) (PTBS), in common organic solvents used in semiconductor processing, such as those for spin-coating. In contrast, the deprotected poly(4-hydroxystyrene) (PHS) has low solubility in many of these solvents due to its polarity and strong intermolecular hydrogen bonding. For instance, PTBOS (a similar protected polymer) has high solubility in halocarbons, whereas PHS has low solubility. This difference is critical for creating uniform, high-quality thin films required for lithographic applications.

Evidence DimensionSolubility in Halocarbon Solvents
Target Compound DataPoly(4-tert-butoxycarbonyloxystyrene) (PTBOS), a close analog, has high solubility.
Comparator Or BaselinePoly(4-hydroxystyrene) (PHS) has low solubility.
Quantified DifferenceQualitative but critical for processability: high vs. low solubility.
ConditionsSolution in halocarbon solvents like 1,2-dichloroethane (DCE).

Superior solubility ensures reliable and reproducible film formation during spin-coating processes, a fundamental step in microfabrication and electronics manufacturing.

Enables Polarity Switching for Chemically Amplified Resists

The tert-butoxy group is designed for clean, acid-catalyzed deprotection, which is the core mechanism of chemically amplified resists (CARs). Upon exposure to acid generated by a photoacid generator (PAG), the non-polar, base-insoluble poly(4-tert-butoxystyrene) converts to polar, base-soluble poly(4-hydroxystyrene). This dramatic change in polarity and solubility allows for high-contrast imaging. This functionality is absent in unprotected 4-hydroxystyrene, which is already base-soluble, and is more efficient and specific compared to the deprotection of other groups like acetoxy, which often require harsher basic conditions for removal.

Evidence DimensionAcid-Catalyzed Polarity Switch
Target Compound DataThe tert-butoxy group provides a sharp, acid-catalyzed switch from a non-polar, insoluble state to a polar, soluble state.
Comparator Or Baseline4-Hydroxystyrene: Already polar and soluble, no switch possible. 4-Acetoxystyrene: Requires basic hydrolysis, not acid-catalyzed cleavage, for deprotection.
Quantified DifferenceEnables the fundamental working principle of chemically amplified resists, which is not possible with the comparators.
ConditionsPresence of a photoacid generator and post-exposure bake.

This property is the reason 4-tert-Butoxystyrene-based polymers are a cornerstone of deep-UV (DUV) photolithography for semiconductor manufacturing.

Precursor for High-Resolution Chemically Amplified Photoresists

As a key monomer for polymers used in deep-UV (DUV) photoresists, 4-tert-Butoxystyrene enables the fabrication of integrated circuits. Its polymer's ability to undergo an acid-catalyzed polarity switch upon exposure allows for the precise, high-contrast patterning required in semiconductor manufacturing.

Synthesis of Well-Defined Block Copolymers

The monomer's compatibility with living anionic polymerization makes it the right choice for synthesizing well-defined, low-dispersity block copolymers. These advanced materials can be used to create self-assembling nanostructures, functional membranes, and advanced coatings where precise control over polymer architecture is paramount.

Fabrication of Functional Polymer Films and Coatings

The excellent solubility of poly(4-tert-butoxystyrene) allows for the creation of uniform thin films via spin-coating or other solution-based methods. These films can then be deprotected in-situ to create functional poly(4-hydroxystyrene) surfaces, which are useful for sensors, dielectric layers, and biomedical applications.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-tert-Butoxystyrene

Dates

Last modified: 08-16-2023

Explore Compound Types